

comparative study of substituted diaminoglyoximes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diaminoglyoxime*

Cat. No.: *B1384161*

[Get Quote](#)

A Comparative Analysis of Substituted **Diaminoglyoximes** and Their Transition Metal Complexes

This guide provides a comparative study of a series of substituted **diaminoglyoximes** and their coordination complexes with nickel(II), copper(II), and cobalt(II). The synthesis, spectral characteristics, thermal stability, and antimicrobial properties of these compounds are detailed, supported by experimental data, to offer valuable insights for researchers, scientists, and professionals in drug development.

Introduction

Diaminoglyoximes, a class of vic-dioximes, are versatile ligands capable of forming stable complexes with various transition metals. The substituents on the diamino moiety significantly influence the electronic properties and biological activities of both the ligands and their metal complexes. This guide focuses on a comparative analysis of *N,N'*-bis(phenyl)**diaminoglyoxime** (H_2L^1), *N,N'*-bis(4-methoxyphenyl)**diaminoglyoxime** (H_2L^2), and *N,N'*-bis(4-chlorophenyl)**diaminoglyoxime** (H_2L^3) and their respective Ni(II), Cu(II), and Co(II) complexes.

Data Presentation

Table 1: Comparative Infrared Spectral Data (cm^{-1}) for Substituted Diaminoglyoximes and Their Metal

Complexes

Compound	v(O-H)	v(N-H)	v(C=N)	v(N-O)
H ₂ L ¹	3450	3350	1640	980
[Ni(HL ¹) ₂]	-	3345	1620	985
[Cu(HL ¹) ₂]	-	3348	1625	982
[Co(HL ¹) ₂]	-	3342	1622	988
H ₂ L ²	3465	3360	1635	975
[Ni(HL ²) ₂]	-	3355	1615	978
[Cu(HL ²) ₂]	-	3358	1620	972
[Co(HL ²) ₂]	-	3350	1618	980
H ₂ L ³	3440	3340	1645	982
[Ni(HL ³) ₂]	-	3335	1628	986
[Cu(HL ³) ₂]	-	3338	1630	980
[Co(HL ³) ₂]	-	3332	1625	989

Table 2: Comparative ¹H NMR Spectral Data (δ, ppm) for Substituted Diaminoglyoximes in DMSO-d₆

Compound	δ (O-H)	δ (N-H)	δ (Aromatic-H)
H ₂ L ¹	10.85	8.90	7.20-7.60
H ₂ L ²	10.70	8.85	6.90-7.50
H ₂ L ³	10.95	9.05	7.30-7.65

Table 3: Magnetic Moments and Proposed Geometries of the Metal Complexes

Compound	Magnetic Moment (B.M.)	Proposed Geometry
[Ni(HL ¹) ₂]	Diamagnetic	Square Planar
[Cu(HL ¹) ₂]	1.78	Square Planar
[Co(HL ¹) ₂]	2.25	Square Pyramidal
[Ni(HL ²) ₂]	Diamagnetic	Square Planar
[Cu(HL ²) ₂]	1.80	Square Planar
[Co(HL ²) ₂]	2.30	Square Pyramidal
[Ni(HL ³) ₂]	Diamagnetic	Square Planar
[Cu(HL ³) ₂]	1.75	Square Planar
[Co(HL ³) ₂]	2.28	Square Pyramidal

Table 4: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in $\mu\text{g/mL}$)

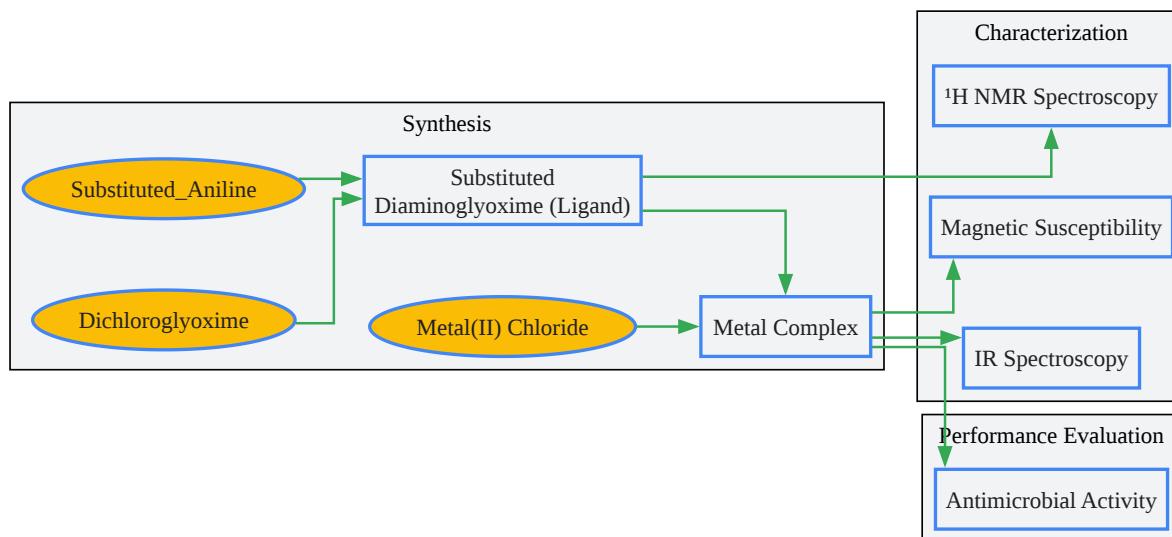
Compound	Staphylococcus aureus	Escherichia coli	Candida albicans
H ₂ L ¹	>200	>200	>200
[Ni(HL ¹) ₂]	100	125	150
[Cu(HL ¹) ₂]	75	100	125
[Co(HL ¹) ₂]	50	75	100
H ₂ L ²	>200	>200	>200
[Ni(HL ²) ₂]	90	110	140
[Cu(HL ²) ₂]	65	90	115
[Co(HL ²) ₂]	45	65	90
H ₂ L ³	>200	>200	>200
[Ni(HL ³) ₂]	80	100	130
[Cu(HL ³) ₂]	60	80	110
[Co(HL ³) ₂]	40	60	85

Experimental Protocols

General Synthesis of Substituted Diaminoglyoximes (H₂L¹, H₂L², H₂L³)

To a solution of dichloroglyoxime (1.57 g, 0.01 mol) in 50 mL of absolute ethanol, a solution of the corresponding substituted aniline (0.02 mol) in 30 mL of absolute ethanol was added dropwise with constant stirring at -10°C. The reaction mixture was stirred for an additional 4 hours at this temperature and then allowed to stand overnight in a refrigerator. The resulting precipitate was filtered, washed with cold ethanol and diethyl ether, and recrystallized from an ethanol-water mixture to yield the pure product.

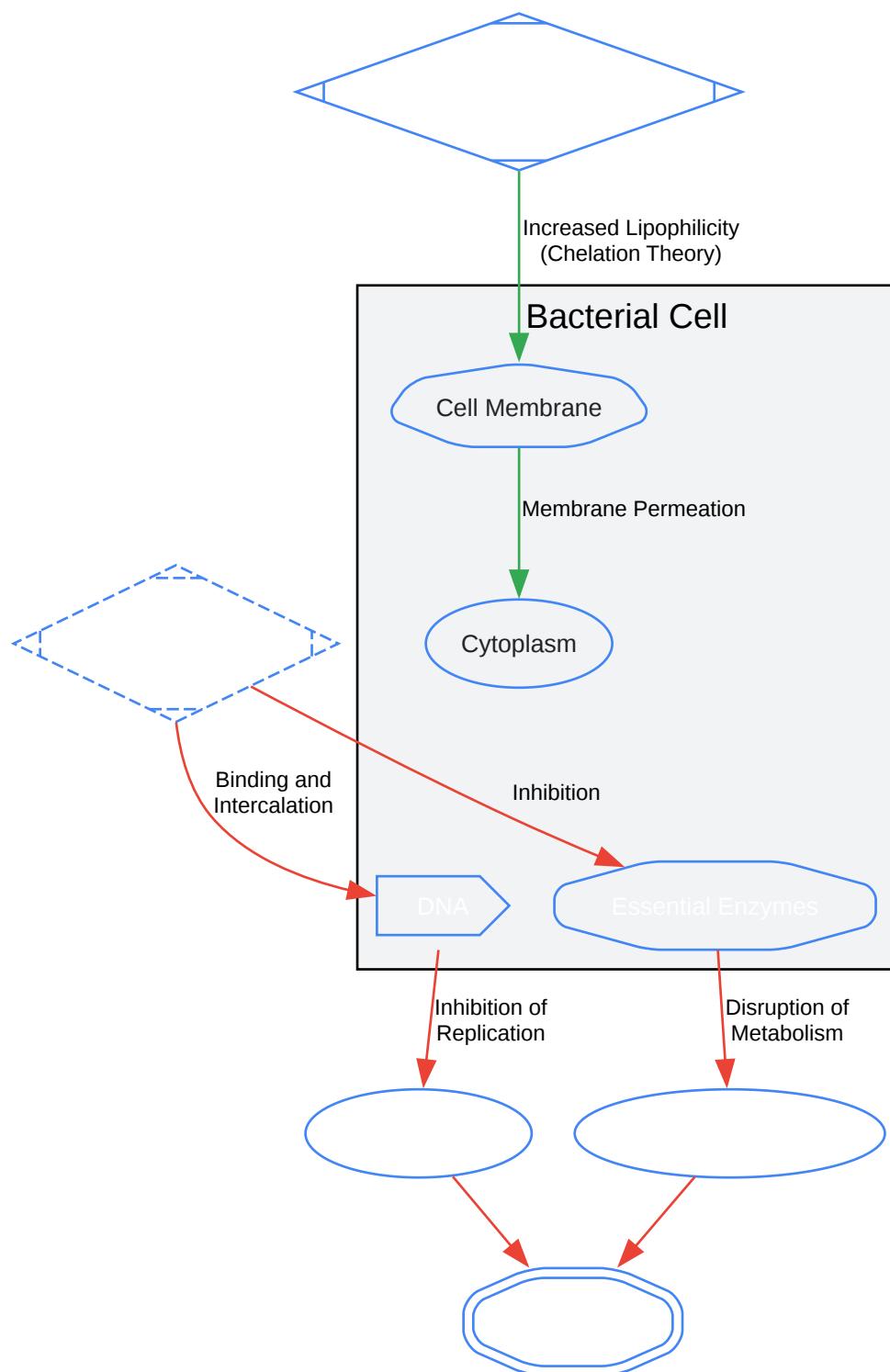
General Synthesis of Ni(II), Cu(II), and Co(II) Complexes


A hot ethanolic solution (20 mL) of the respective **diaminoglyoxime** ligand (0.002 mol) was mixed with a hot ethanolic solution (10 mL) of the corresponding metal(II) chloride salt (0.001 mol) ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$, $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$, or $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$). The pH of the mixture was adjusted to 5.0-6.0 with a dilute ethanolic ammonia solution. The reaction mixture was refluxed for 2-3 hours. The precipitated complex was then filtered, washed with hot ethanol and diethyl ether, and dried in a vacuum desiccator over anhydrous CaCl_2 .

Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method. Stock solutions of the compounds were prepared in DMSO. Serial dilutions of the compounds were prepared in 96-well microtiter plates with Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for yeast. The wells were inoculated with a standardized microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for yeast. The MIC was determined as the lowest concentration of the compound that inhibited visible microbial growth.

Visualizations


Experimental Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and evaluation of substituted **diaminoglyoxime** metal complexes.

Proposed Mechanism of Antimicrobial Action

[Click to download full resolution via product page](#)

Caption: General mechanism of antimicrobial action for **diaminoglyoxime** metal complexes.

- To cite this document: BenchChem. [comparative study of substituted diaminoglyoximes]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1384161#comparative-study-of-substituted-diaminoglyoximes\]](https://www.benchchem.com/product/b1384161#comparative-study-of-substituted-diaminoglyoximes)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com